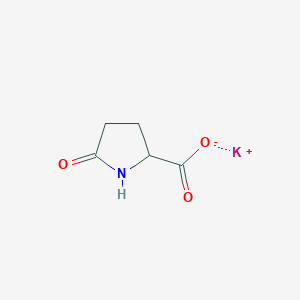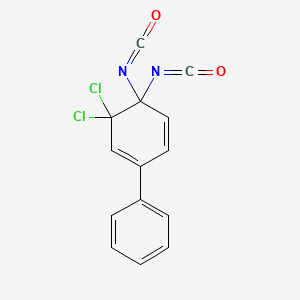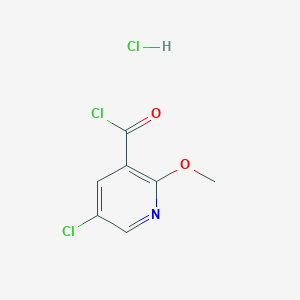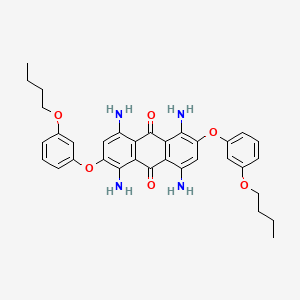
Potassium5-oxopyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its five-membered pyrrolidine ring, which is a common structural motif in many biologically active molecules . The presence of the potassium ion enhances its solubility and stability, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium5-oxopyrrolidine-2-carboxylate typically involves the reaction of 5-oxopyrrolidine-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: It can be reduced to form different proline derivatives.
Substitution: The compound can undergo substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various cation exchange resins for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various proline derivatives, which are useful in medicinal chemistry and other applications .
Wissenschaftliche Forschungsanwendungen
Potassium5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in proline metabolism and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of Potassium5-oxopyrrolidine-2-carboxylate involves its role in proline metabolism. It acts as a precursor to proline, which is essential for protein synthesis and cellular function. The compound interacts with various enzymes and pathways involved in proline metabolism, influencing cellular processes such as growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-oxopyrrolidine-2-carboxylic acid: The parent compound without the potassium ion.
Proline: A related amino acid with similar structural features.
Pyrrolidine derivatives: Various compounds with the pyrrolidine ring structure.
Uniqueness
Potassium5-oxopyrrolidine-2-carboxylate is unique due to its enhanced solubility and stability compared to its parent compound. The presence of the potassium ion makes it more suitable for certain applications, particularly in industrial and medicinal chemistry .
Eigenschaften
Molekularformel |
C5H6KNO3 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
potassium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.K/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
WKHCFXKQKDNLEB-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(=O)NC1C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N4-(4-(Diphenylamino)phenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13134165.png)
![2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid](/img/structure/B13134171.png)

![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)


![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)

![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)


